4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide

Physicochemical property comparison Drug-likeness CNS penetration potential

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide is a heterocyclic building block that integrates a thiazole ring, a piperazine spacer, and a terminal carbothioamide group (molecular formula C₈H₁₂N₄S₂, MW 228.3 g/mol). Its predicted physicochemical profile (XLogP3-AA = 0.7, TPSA = 106 Ų, 4 H-bond acceptors, 1 H-bond donor) places it in a favorable range for CNS drug-like chemical space.

Molecular Formula C8H12N4S2
Molecular Weight 228.33
CAS No. 1016764-07-0
Cat. No. B2706925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide
CAS1016764-07-0
Molecular FormulaC8H12N4S2
Molecular Weight228.33
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CS2)C(=S)N
InChIInChI=1S/C8H12N4S2/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13)
InChIKeyKJCDPAIWJCPEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide (CAS 1016764-07-0): Chemical Identity and Core Properties for Informed Procurement


4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide is a heterocyclic building block that integrates a thiazole ring, a piperazine spacer, and a terminal carbothioamide group (molecular formula C₈H₁₂N₄S₂, MW 228.3 g/mol) [1]. Its predicted physicochemical profile (XLogP3-AA = 0.7, TPSA = 106 Ų, 4 H-bond acceptors, 1 H-bond donor) places it in a favorable range for CNS drug-like chemical space [1]. The carbothioamide terminus distinguishes it from the far more common carboxamide homolog, providing unique coordination chemistry, oxidation reactivity, and cyclization potential that directly govern its value as a synthetic intermediate and a fragment for metalloenzyme inhibitor design.

Why 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide Cannot Be Seamlessly Interchanged with Its Carboxamide or Other In-Class Analogs


Thiazolyl-piperazine derivatives that differ only in the piperazine N-substituent (e.g., carboxamide, carboxylic acid, or unsubstituted amine) exhibit markedly different lipophilicity, hydrogen-bonding capacity, and reactivity profiles—all of which directly impact target engagement, metabolic stability, and downstream synthetic compatibility [1]. For example, replacing the carbothioamide sulfur with oxygen (carboxamide) reduces the XLogP3-AA by an estimated 0.7–1.0 log unit and alters the hydrogen-bond-acceptor topology from a soft, polarizable sulfur to a hard oxygen, which can dramatically shift selectivity for metalloproteins and influence pharmacokinetic behavior [1]. Such changes are not cosmetic; they can render a library compound inactive in a cellular assay or incompatible with a planned cyclocondensation step, making blind substitution of “close” analogs a high-risk decision in both discovery and process chemistry.

Quantitative Differentiation Evidence for 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide Versus Closest Analogs


Lipophilicity and Hydrogen-Bond Topology: Carbothioamide vs. Carboxamide Analog

The target compound possesses a carbothioamide terminus (XLogP3-AA = 0.7, 4 H-bond acceptors, 1 H-bond donor, TPSA = 106 Ų) [1]. The closest commercially available analog, 4-(1,3-thiazol-2-yl)piperazine-1-carboxamide (CAS 856844-49-0, C₈H₁₂N₄OS, MW 212.27), features an amide oxygen in place of the thioamide sulfur. Sulfur-for-oxygen substitution in amides typically raises logP by 0.7–1.0 units and replaces a hard H-bond acceptor (oxygen) with a softer, more polarizable sulfur atom that preferentially interacts with thiophilic metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺). This shift can increase passive permeability while simultaneously reducing aqueous solubility, altering both oral absorption and target metalloenzyme engagement profiles.

Physicochemical property comparison Drug-likeness CNS penetration potential

Synthetic Versatility: Carbothioamide as a Precursor for Cyclocondensation Reactions

The carbothioamide group serves as a bifunctional handle for cyclocondensation with α-halocarbonyl compounds to generate fused thiazole, thiazoline, or triazole rings [1]. This reactivity is absent in the carboxamide analog, which requires a separate thioamide installation step. Patent literature on 2-substituted thiazolyl-piperazine compounds demonstrates that the carbothioamide intermediate is a critical gateway to immunopotentiator candidates [2]. Furthermore, microwave-assisted protocols utilizing bis(hydrazinecarbothioamide) piperazine precursors confirm that the free carbothioamide NH₂ and C=S groups are both essential for efficient cyclization [1].

Synthetic intermediate Heterocycle construction Microwave-assisted cyclization

Kinase and Mtb Gyrase Inhibitor Scaffold Relevance: Piperazine-1-Carbothioamide Fragment

Although no direct head-to-head comparison data exist for the target compound itself, the piperazine-1-carbothioamide substructure features prominently in several active chemotypes. Benzothiazinone-piperazine-1-carbothioamide derivatives achieve Mtb DNA gyrase IC₅₀ = 0.51 ± 0.16 μM, with the carbothioamide group participating in critical hydrogen-bond interactions in the gyrase ATP-binding site [1]. Similarly, thiazole-carboxamide Pim kinase inhibitors and benzothiazole-piperazine-1-carbothioamide nNOS inhibitors (nNOS IC₅₀ = 66.73 μM) confirm that the carbothioamide terminus is a recurrent pharmacophoric element across unrelated target families [2]. The thiazole-piperazine-carbothioamide hybrid scaffold therefore offers a validated starting point for fragment growing or scaffold hopping into kinase and metalloenzyme targets.

Mtb DNA gyrase Kinase inhibition Fragment-based drug discovery

Computed Physicochemical Profile vs. Unsubstituted Thiazolyl-Piperazine Parent

Compared to 4-(thiazol-2-yl)piperazine (the unsubstituted parent amine, MW ~197 g/mol), the carbothioamide analog gains a polar, metal-chelating terminal group while maintaining a low rotatable bond count (1) and a favorable topological polar surface area of 106 Ų [1]. This positions it squarely within the Rule-of-3 fragment space (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), but with enhanced metal-binding capability that is absent in the parent amine [1].

Fragment physicochemical properties Ligand efficiency Early-phase procurement

High-Value Application Scenarios for 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide Based on Evidence-Backed Differentiation


Fragment-Based Discovery of Metalloenzyme Inhibitors (Kinases, HDACs, Carbonic Anhydrases): Exploiting the Soft Thiophilic Warhead

The carbothioamide's soft sulfur atom provides a built-in Zn²⁺- or Fe²⁺-chelating warhead that is absent in the carboxamide or unsubstituted piperazine analogs [1]. This makes the compound an ideal fragment for screening against metalloenzyme targets such as HDACs, carbonic anhydrases, and Pim kinases, where the thioamide can anchor the fragment in the catalytic metal site. The validated precedent of piperazine-1-carbothioamide-containing Mtb gyrase inhibitors (IC₅₀ = 0.51 μM) supports this strategy [4].

Building Block for Microwave-Assisted Parallel Synthesis of Thiazole-Piperazine Hybrid Libraries

The carbothioamide group enables direct S-alkylation–cyclodeamination cascades with α-haloketones to generate thiazole-fused piperazine libraries under microwave conditions [2]. This reactivity is not accessible with the carboxamide or carboxylic acid analogs, reducing library synthesis step count by one or more and improving overall throughput for immunomodulator or anti-infective lead generation programs [3].

CNS-Penetrant Fragment Libraries: Optimized Physicochemical Profile for Blood-Brain Barrier Penetration

With an XLogP3 of 0.7, TPSA of 106 Ų, and only 1 hydrogen-bond donor, the compound resides in the optimal CNS drug space (cLogP 1–3, TPSA < 70–90 Ų, HBD < 3) [1]. The higher lipophilicity relative to the carboxamide analog (estimated ΔlogP ≈ +0.7 to +1.0) increases the probability of passive BBB penetration, making it a superior choice for neurological target screens where the carboxamide would be predicted to have lower brain uptake.

Immunopotentiator Lead Optimization: Direct Access to the 2-Substituted Thiazolyl-Piperazine Chemotype

Patent US4476128A establishes that 2-substituted thiazolyl-piperazine compounds possess immunopotentiating activity relevant to chronic rheumatoid arthritis and abnormal immune function [3]. The target compound serves as a late-stage intermediate that can be directly functionalized at the thioamide position to access the claimed immunomodulatory chemotype, bypassing several synthetic steps required when starting from the carboxamide or unsubstituted piperazine congeners.

Quote Request

Request a Quote for 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.